molecular formula C13H12N4 B11745286 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11745286
M. Wt: 224.26 g/mol
InChI Key: VXQBOTXEVAIGGF-UHFFFAOYSA-N
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Description

5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a p-tolyl group attached at the 5-position and an amine group at the 4-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluidine in the presence of a catalytic amount of hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group if present in derivatives.

    Oxidation and Reduction: The aromatic ring and amine group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can lead to various substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: Research has shown that derivatives of pyrrolopyrimidine, including 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibit potential antitubercular activity . They are also being explored for their anticancer, antiviral, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes and proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 4-aminopyrrolo[2,3-d]pyrimidine
  • N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 7-deazaadenines

Comparison: Compared to similar compounds, 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. This structural modification can enhance its potency and selectivity in various applications .

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12N4/c1-8-2-4-9(5-3-8)10-6-15-13-11(10)12(14)16-7-17-13/h2-7H,1H3,(H3,14,15,16,17)

InChI Key

VXQBOTXEVAIGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N

Origin of Product

United States

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